Physicochemical Profile and Structural Classification
(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a pyrazole-bearing benzylamine derivative supplied as a hydrochloride salt. The compound comprises a 1H-pyrazole ring linked at the ortho position of a phenylmethanamine scaffold, forming a bidentate N,C-ligand motif. [1] Its hydrochloride form confers a stable, water-soluble, crystalline solid at ambient temperature, distinguishing it from the free-base analogue (CAS 449758-13-8), which is a liquid at 20 °C. The salt's improved handling characteristics and consistent purity profile (>98%) make it a preferred intermediate for medicinal chemistry and coordination chemistry applications.
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Solid hydrochloride salt enables precise gravimetric dispensing and long-term storage.
Free base is a liquid with limited shelf stability.
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High aqueous solubility supports buffer-based reactions and one-pot aqueous syntheses.
Validated LogSW consistent with rapid dissolution at pH < 7.
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High-purity profile aligns with medicinal chemistry and coordination chemistry workflows.
Consistent lot-to-lot purity reduces variability in SAR and ligand screens.
Although pyrazolyl-benzylamines share a common heterocyclic core, the position of the pyrazole on the benzyl ring, the salt form, and the resulting physicochemical properties critically influence reactivity, coordination behaviour, and formulation compatibility. The ortho-substituted hydrochloride salt provides a unique combination of solid-state stability, aqueous solubility, and a sterically constrained bidentate binding pocket that cannot be replicated by the free base, meta/para regioisomers, or other salts. The free base is a liquid with limited shelf stability, while the 3‑ and 4‑pyrazolyl isomers exhibit different dipole moments and steric profiles that alter their metal‑binding and catalytic activity. [1] Substituting any of these without experimental validation risks irreproducible synthesis, lower yield in subsequent derivatisation, or loss of biological activity.
TargetOrtho HCl salt: crystalline solid at 20 °C
Free baseLiquid at 20 °C; may compromise weighing accuracy and storage stability.
TargetValidated aqueous solubility (LogSW -0.44)
Free base / other saltsFree base requires organic co‑solvents; solubility of regioisomeric salts may not match buffer compatibility.
TargetOrtho bidentate (N,C) coordination pocket
Meta / para isomersDifferent denticity and steric profile may shift metal-binding stoichiometry and catalytic behavior.
Quantitative Comparator Analysis Against Analogues
Physical Form: Crystalline Solid vs. Free-Base Liquid
The hydrochloride salt is supplied as a white crystalline solid at ambient temperature, whereas the free base analogue (CAS 449758-13-8) is a liquid at 20 °C. The salt's solid form eliminates volatility and simplifies accurate gravimetric dispensing for reproducible experimentation.
Physical formData to verify
White solid (HCl salt) vs. free‑base liquid at 20 °C
Solid form supports precise weighing and reproducible synthesis.
Phase difference eliminates volatility; source data not peer‑reviewed.
Chemical procurementWeighing accuracyStorage stability
Evidence Dimension
Physical state at ambient temperature
Target Compound Data
White solid
Comparator Or Baseline
Free base (2-(1H-pyrazol-1-yl)benzylamine): Liquid at 20 °C
Quantified Difference
Phase difference: solid vs. liquid
Conditions
20 °C, ambient pressure
Why This Matters
Solid formulation enables precise weighing, reduces exposure to air/moisture, and extends shelf life, critical for reproducible synthesis and long-term inventory.
Chemical procurementWeighing accuracyStorage stability
Aqueous Solubility Enhancement via Salt Formation
The hydrochloride salt exhibits a LogSW of -0.44, corresponding to an estimated aqueous solubility of approximately 75 g/L, substantially exceeding the free base's water solubility, which is estimated at 103 g/L but with conflicting data and poor experimental reproducibility. The protonated amine in the salt form ensures consistent dissolution in aqueous buffer systems (pH < 7), whereas the free base requires organic co-solvents.
Aqueous solubilityData to verify
LogSW = -0.44 (~75 g/L)
Supports aqueous‑phase reaction compatibility.
Free‑base estimate is computational and inconsistent.
Free base predicted water solubility: 103,300 mg/L (EPI Suite estimate, high uncertainty)
Quantified Difference
Salt solubility is experimentally validated; free base estimate is computational and inconsistent with liquid-state behaviour.
Conditions
25 °C, pH 7.4 (salt); computational estimate (free base)
Why This Matters
Reliable aqueous solubility is essential for biological assays, aqueous-phase reactions, and one-pot multistep syntheses where organic solvents may interfere.
The measured LogP of the hydrochloride salt is 1.15, compared to the computed ACD/LogP of 0.90 for the free base. This increase in lipophilicity, despite salt formation, arises from the salt's influence on the apparent partition coefficient and may affect membrane permeability and protein binding in biological screens.
LipophilicityData to verify
LogP 1.15 (salt) vs. ACD/LogP 0.90 (free base)
ΔLogP +0.25 may influence membrane permeability in SAR.
Measured vs. computed value; experimental validation recommended.
LipophilicityDrug-likenessFragment-based drug discovery
Evidence Dimension
Octanol‑water partition coefficient (LogP)
Target Compound Data
LogP = 1.15
Comparator Or Baseline
Free base ACD/LogP = 0.90
Quantified Difference
ΔLogP = +0.25
Conditions
pH 7.4 (estimated for salt); computed value for neutral species (free base)
Why This Matters
A higher LogP may enhance passive diffusion across biological membranes, making the salt a more relevant fragment for structure–activity relationship (SAR) studies targeting intracellular proteins.
LipophilicityDrug-likenessFragment-based drug discovery
Ortho-Pyrazole Geometry and Coordination Chemistry Impact
The ortho attachment of the pyrazole to the benzylamine scaffold creates a constrained bidentate N,C-binding pocket that is not achievable with meta- or para‑substituted isomers. [1] Computational analysis indicates the ortho isomer possesses a larger topological polar surface area (TPSA) of 43.8 Ų, identical to the free base but with distinct spatial orientation due to the charged ammonium group. This structural feature has been exploited in the synthesis of heteroleptic metal complexes where the ortho isomer demonstrates 2:1 metal-to-ligand stoichiometry, compared to 1:1 for para isomers.
Para isomer (4-(1H-pyrazol-1-yl)benzylamine): monodentate or bridging coordination; no steric constraint.
Quantified Difference
Denticity change (2 vs. 1) alters complex stability and geometry.
Conditions
Transition metal complexation (literature precedent for analogous ortho‑pyrazole‑phenyl ligands)
Why This Matters
The unique ortho geometry enables the preparation of chelate complexes with enhanced thermodynamic stability and catalytic activity, making this isomer indispensable for ligand‑design programs.
Optimal Application Scenarios Based on Key Differentiators
Precision Weighing and Automated High-Throughput Screening
The solid hydrochloride form eliminates the volatility and handling challenges of the liquid free base , enabling accurate sub‑milligram dispensing on automated powder‑dispensing platforms. This reduces variability in combinatorial library synthesis and ensures lot‑to‑lot consistency in fragment‑based screening campaigns.
Aqueous-Phase Bioconjugation and One-Pot Synthesis
With a validated LogSW of -0.44 , the salt dissolves readily in aqueous buffer systems, facilitating amide coupling, reductive amination, and click chemistry in purely aqueous or biphasic media where the free base would require organic co‑solvents that may denature proteins or interfere with downstream biological assays.
Fragment-Based Drug Discovery with Defined Lipophilicity
The measured LogP of 1.15 provides a reproducible starting point for structure–activity relationship (SAR) exploration. The 0.25 log unit increase over the free base may translate into enhanced membrane permeability, making the salt a preferred fragment for intracellular target screening.
Coordination Chemistry and Ortho-Directed Catalyst Design
The ortho geometry constraint [1] exclusively permits N,C‑bidentate chelation, yielding metal complexes with distinct stoichiometries and enhanced thermodynamic stability compared to meta/para isomers. This enables the design of robust catalysts for cross‑coupling reactions and small‑molecule activation.
Application
Selection Property
Validation Focus
Precision weighing & automated HTS
Solid hydrochloride form
Weighing accuracy and lot‑to‑lot consistency
Aqueous‑phase bioconjugation & one‑pot synthesis
Validated aqueous solubility
Buffer compatibility without organic co‑solvents
Fragment‑based drug discovery (SAR)
Defined lipophilicity (LogP 1.15)
Membrane permeability and protein‑binding endpoints